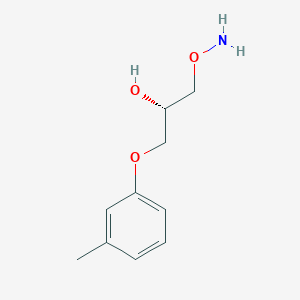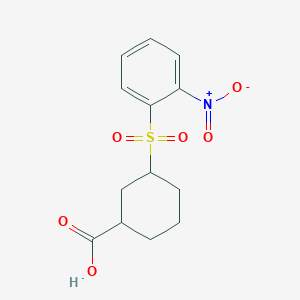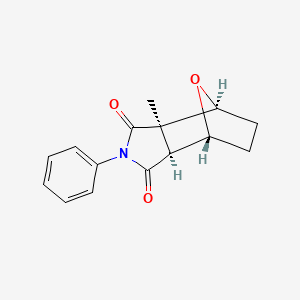
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione is a complex organic compound with a unique structure that includes multiple stereocenters and an epoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione typically involves the reaction of cis-norbornene-exo-2,3-dicarboximide with various reagents under controlled conditions. One common method involves the use of palladium on carbon as a catalyst in methanol, with the reaction being carried out under hydrogen at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound may also interact with specific pathways involved in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aS,4R,7S,7aR)-4,7-dimethyl-octahydro-2-benzofuran-1,5-dione: Shares a similar core structure but differs in the functional groups attached.
(3aS,4R,7S,7aR)-hexahydro-4,7-methano-1H-isoindole-1,3-dione: Another related compound with a similar backbone but different substituents.
Uniqueness
The uniqueness of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione lies in its specific stereochemistry and the presence of the epoxy group, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c1-15-11-8-7-10(19-11)12(15)13(17)16(14(15)18)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11+,12+,15+/m1/s1 |
InChI-Schlüssel |
CQJNEJKGCVYECU-YXMPFFBPSA-N |
Isomerische SMILES |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)N(C2=O)C4=CC=CC=C4)O3 |
Kanonische SMILES |
CC12C3CCC(C1C(=O)N(C2=O)C4=CC=CC=C4)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)

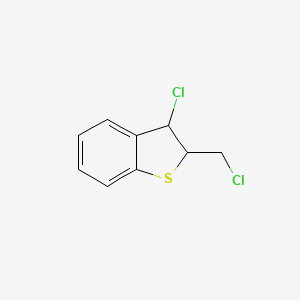
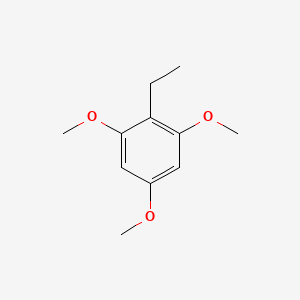
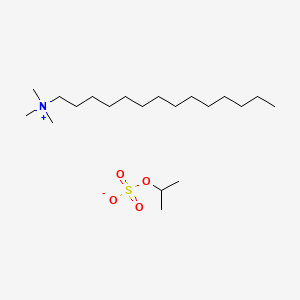
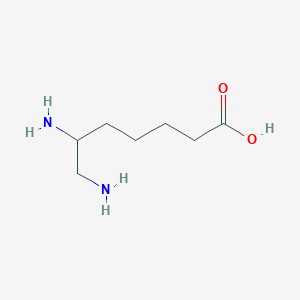
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
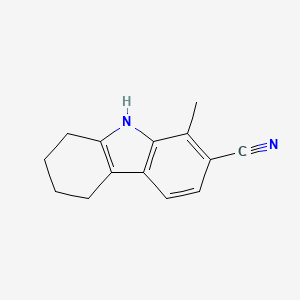
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
